molecular formula C10H16BN3O2 B13921194 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-amine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-amine

Cat. No.: B13921194
M. Wt: 221.07 g/mol
InChI Key: YPHRKNBDXMSXAO-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine (CAS 1251566-81-0) is a versatile aminopyrimidine boronic ester that serves as a high-value building block in medicinal chemistry and drug discovery research . This compound, with the molecular formula C₁₀H₁₆BN₃O₂, is particularly valued as a crucial coupling partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation used to construct complex biaryl structures . The presence of the synthetically versatile 4-aminopyrimidine core, along with the protected boronic acid functional group, makes this reagent a key intermediate in the synthesis of potential enzyme inhibitors and other pharmacologically active molecules targeting areas such as protein tyrosine kinase activity . Researchers will find it supplied as a solid with a purity of ≥98% . As an air-sensitive compound, it is recommended to store it sealed in a cool, dark place, preferably under inert gas conditions, to ensure long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H16BN3O2

Molecular Weight

221.07 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-8(12)14-6-13-7/h5-6H,1-4H3,(H2,12,13,14)

InChI Key

YPHRKNBDXMSXAO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)N

Origin of Product

United States

Preparation Methods

Process Description

  • Amine Protection : The amino group at the 4-position of the pyrimidine is protected in situ by bis-silylation using chlorotrimethylsilane (TMSCl). This step prevents side reactions during metalation.
  • Metal–Halogen Exchange : The protected pyrimidine halide undergoes metal–halogen exchange using n-butyllithium (n-BuLi) at low temperature, generating a lithiated intermediate.
  • Borylation : The lithiated species is then trapped with triisopropyl borate, B(Oi-Pr)3, forming the boronic acid intermediate.
  • Isolation : The boronic acid is isolated via a carefully designed acid–base extraction sequence, yielding the water-soluble boronic acid with high purity.

Outcome and Scale

  • The overall two-step process yields the boronic acid intermediate in approximately 80% yield.
  • This method has been successfully implemented on a large scale (up to 15 kilograms), demonstrating its industrial applicability.
  • The boronic acid intermediate can be further converted into the pinacol boronic ester derivative through Suzuki–Miyaura borylation for enhanced stability and usability in cross-coupling reactions.

Suzuki–Miyaura Cross-Coupling for Pinacol Boronic Ester Formation

Following the preparation of the boronic acid intermediate, the formation of the pinacol boronic ester is typically achieved via Suzuki–Miyaura coupling, a palladium-catalyzed process.

Reaction Conditions

  • Catalyst : Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.
  • Base : Bases like potassium carbonate or cesium carbonate facilitate the coupling.
  • Solvent : Mixtures of aqueous and organic solvents (e.g., dioxane/water) optimize solubility and reaction efficiency.
  • Temperature : Typically conducted at 80–100 °C under inert atmosphere.

Advantages

  • The pinacol boronic ester formed is more stable and easier to handle than the free boronic acid.
  • This ester is the preferred reagent in many cross-coupling reactions due to its enhanced shelf-life and reactivity.

Comparative Table of Preparation Methods

Step Method Description Key Reagents Yield (%) Scale Applicability Notes
Amine Protection In situ bis-silylation with TMSCl Chlorotrimethylsilane (TMSCl) N/A Lab to industrial Prevents amine interference
Metal–Halogen Exchange Lithiation with n-butyllithium n-Butyllithium (n-BuLi) N/A Lab to industrial Requires low temperature control
Borylation Trapping with triisopropyl borate B(Oi-Pr)3 80 Up to 15 kg scale High purity and yield
Pinacol Boronic Ester Formation Suzuki–Miyaura coupling of boronic acid intermediate Pd catalyst, base, pinacol High Industrial Produces stable boronic ester derivative

Additional Notes on Reaction Optimization

  • The protection of the amino group is crucial to avoid side reactions during lithiation.
  • Temperature control during metal–halogen exchange is essential to prevent decomposition.
  • The acid–base extraction sequence for isolating the boronic acid is designed to maximize purity and yield.
  • The large-scale synthesis benefits from careful control of reaction parameters to maintain reproducibility and safety.

Summary of Research Findings

  • The described preparation method combining in situ amine protection, metal–halogen exchange, and borylation is currently the most practical and scalable approach for synthesizing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine.
  • The process achieves high yield (approximately 80%) and purity suitable for pharmaceutical and synthetic applications.
  • The subsequent conversion to the pinacol boronic ester enhances the compound's stability and usability in further synthetic transformations.
  • The method has been validated at kilogram scale, reflecting its industrial relevance.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl or styrene derivatives.

    Oxidation: Yields boronic acid derivatives.

    Reduction: Forms dihydropyrimidine compounds.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine primarily involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boronate ester group acts as a versatile intermediate that can undergo transmetalation with palladium complexes, facilitating cross-coupling reactions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Reactivity Reference CAS/ID
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine (Target) C₁₂H₁₈BN₃O₂ ~261.11* Pyrimidine-4-amine, boronate ester Suzuki coupling, kinase inhibitors Not explicitly stated
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine C₁₂H₁₆BF₃N₂O₂ 288.07 Pyridine-2-amine, CF₃, boronate Enhanced lipophilicity, drug design 944401-57-4
2-Methyl-N-(4-(dioxaborolan-2-yl)pyridin-2-yl)pyrimidin-4-amine C₁₅H₁₈BN₃O₂ 299.13 Pyridine-pyrimidine hybrid, methyl Tailored electronic effects 1801684-86-5
N-Isopropyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine C₁₁H₁₈BN₃O₂ 251.10 Pyrimidine-2-amine, isopropyl Modified steric bulk 944401-58-5

*Molecular weight calculated based on formula C₁₂H₁₈BN₃O₂.

Key Observations :

  • Pyrimidine vs. Pyridine Core : The target compound’s pyrimidine ring (6-membered, two nitrogen atoms) offers distinct electronic properties compared to pyridine derivatives (one nitrogen). Pyrimidines often exhibit higher polarity and hydrogen-bonding capacity, influencing binding affinity in medicinal chemistry .
  • Substituent Effects : The trifluoromethyl group in 944401-57-4 increases lipophilicity and metabolic stability, making it advantageous in drug design . Methyl groups (e.g., in 1801684-86-5) modulate steric hindrance and electronic density, affecting coupling efficiency .

Reactivity in Cross-Coupling Reactions

The boronate ester group enables participation in Suzuki-Miyaura reactions. Comparative studies show:

  • Coupling Efficiency : Pyrimidine-based boronates (e.g., the target compound) often exhibit slower coupling kinetics than pyridine analogs due to nitrogen positioning, which may reduce electron density at the boron center .
  • Substrate Scope: Compounds like 6-(3-fluoro-4-pyridyl)-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (26% yield in coupling) demonstrate compatibility with electron-deficient aryl halides .

Physicochemical Properties

  • Solubility : The target compound’s pyrimidine core enhances water solubility compared to pyridine derivatives like 944401-57-4, which has a trifluoromethyl group increasing hydrophobicity .
  • Stability : Pinacol boronate esters are generally stable under ambient conditions but hydrolyze in protic solvents. Substituents like fluorine (e.g., in 1801684-86-5) may enhance oxidative stability .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-amine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-amine
  • Molecular Formula: C11H17BN2O2
  • PubChem CID: 45785707

The biological activity of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-amine is primarily attributed to its role as an inhibitor of specific kinases. The compound has shown promising results in inhibiting glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including cell proliferation and apoptosis.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's biological activity:

  • GSK-3β Inhibition:
    • The compound demonstrated significant inhibitory activity against GSK-3β with an IC50 value ranging from 10 to 100 nM depending on the assay conditions. This inhibition is crucial for potential therapeutic applications in cancer and neurodegenerative diseases .
  • Cytotoxicity Assays:
    • Cytotoxic effects were assessed using HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines. The compound exhibited low cytotoxicity at concentrations up to 10 µM, suggesting a favorable safety profile for further development .
  • Anti-inflammatory Activity:
    • In models of inflammation induced by lipopolysaccharide (LPS), the compound effectively suppressed nitric oxide (NO) production and pro-inflammatory cytokines such as IL-6. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Neuroprotection:
    • A study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to reduced neuroinflammation and improved cognitive function compared to control groups .
  • Cancer Research:
    • Another study focused on the anti-cancer properties of the compound against various cancer cell lines. It was found to induce apoptosis in breast cancer cells through GSK-3β mediated pathways .

Data Summary

Biological ActivityIC50 ValueCell Lines TestedNotes
GSK-3β Inhibition10 - 100 nMVariousSignificant inhibition observed
Cytotoxicity>10 µMHT-22, BV-2Low cytotoxicity
Anti-inflammatoryNot specifiedBV-2Reduced NO and IL-6 levels

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